molecular formula C2H6NaO4S B027447 Sodium ethyl sulfate CAS No. 546-74-7

Sodium ethyl sulfate

Cat. No.: B027447
CAS No.: 546-74-7
M. Wt: 149.12 g/mol
InChI Key: IJXWKCDZYWFJLL-UHFFFAOYSA-N
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Description

Sodium ethyl sulfate is an organic compound with the molecular formula C2H5NaO4S. It is a sodium salt of ethyl sulfate and is known for its use as a building block in chemical synthesis. The compound is typically found in the form of a white crystalline powder and is soluble in water. It has a molecular weight of 148.11 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethyl sulfate can be synthesized through the reaction of ethanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction is as follows: [ \text{C2H5OH} + \text{H2SO4} \rightarrow \text{C2H5HSO4} ] [ \text{C2H5HSO4} + \text{NaOH} \rightarrow \text{C2H5NaO4S} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting ethanol with sulfuric acid under controlled conditions to form ethyl hydrogen sulfate, which is then neutralized with sodium hydroxide to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium ethyl sulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with metal nitrites to form nitroethane.

    Hydrolysis: It can be hydrolyzed to form ethanol and sulfuric acid.

Common Reagents and Conditions:

    Metal Nitrites: this compound reacts with sodium nitrite or potassium nitrite to form nitroethane.

    Hydrolysis Conditions: The compound can be hydrolyzed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Sodium ethyl sulfate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Ethyl Sulfate: Similar in structure but lacks the sodium ion.

    Sodium Methyl Sulfate: Contains a methyl group instead of an ethyl group.

    Sodium Octyl Sulfate: Contains an octyl group instead of an ethyl group.

Uniqueness: Sodium ethyl sulfate is unique due to its specific ethyl group and sodium ion, which confer distinct reactivity and solubility properties compared to other sulfate esters .

Properties

CAS No.

546-74-7

Molecular Formula

C2H6NaO4S

Molecular Weight

149.12 g/mol

IUPAC Name

sodium;ethyl sulfate

InChI

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);

InChI Key

IJXWKCDZYWFJLL-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCOS(=O)(=O)O.[Na]

546-74-7

Pictograms

Irritant

Synonyms

Sulfuric Acid Monoethyl Ester Sodium Salt;  Ethyl Sodium Sulfate;  Sodium Sulfovinate;  _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium ethyl sulfate
Reactant of Route 2
Sodium ethyl sulfate
Reactant of Route 3
Sodium ethyl sulfate
Reactant of Route 4
Sodium ethyl sulfate
Reactant of Route 5
Sodium ethyl sulfate
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Q & A

Q1: How hygroscopic is sodium ethyl sulfate and what implications does this have for its behavior in the atmosphere?

A1: this compound is highly hygroscopic, meaning it readily absorbs water vapor from the surrounding air [, ]. This property significantly influences its behavior in the atmosphere. Research using a vapor sorption analyzer and a humidity tandem differential mobility analyzer (H-TDMA) demonstrated that this compound aerosols exhibit continuous hygroscopic growth, with a considerable growth factor at high relative humidity (RH) []. This suggests that as atmospheric humidity increases, this compound particles can grow significantly by absorbing water, potentially impacting cloud formation and properties.

Q2: How does the hygroscopicity of this compound compare to other similar compounds and what does this tell us about its potential to form cloud condensation nuclei?

A2: Studies comparing the hygroscopic properties of various organosulfates revealed that this compound exhibits strong hygroscopicity, though slightly lower than sodium methyl sulfate []. Importantly, both compounds showed a close correlation between the hygroscopicity parameter derived from H-TDMA measurements (κgf) and the single hygroscopicity parameter (κccn) determined from cloud condensation nuclei (CCN) activity measurements []. This agreement suggests that this compound, like sodium methyl sulfate, can act as an effective CCN, playing a role in cloud formation processes.

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